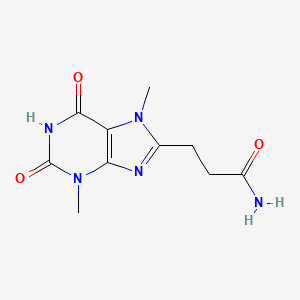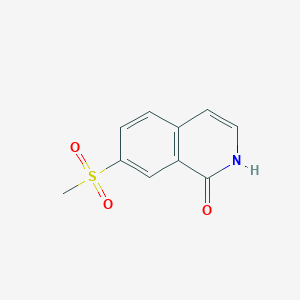
alpha-Campholene acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a single ring in its isoprene chain . It is a naturally occurring compound found in various essential oils and is known for its distinctive aroma.
Vorbereitungsmethoden
Alpha-Campholene acetate can be synthesized through the isomerization of alpha-pinene oxide. This process involves the use of titanosilicate catalysts, such as Ti-MWW, which facilitate the conversion of alpha-pinene oxide to campholenic aldehyde, a precursor to this compound . The reaction is typically carried out in solvents like toluene at elevated temperatures (around 70°C) to achieve high selectivity and conversion rates .
Analyse Chemischer Reaktionen
Alpha-Campholene acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or acid.
Reduction: Reduction reactions can yield alcohol derivatives of this compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-Campholene acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fine chemicals and fragrances.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of perfumes, flavors, and other aromatic products
Wirkmechanismus
The mechanism of action of alpha-Campholene acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Vergleich Mit ähnlichen Verbindungen
Alpha-Campholene acetate is unique among monocyclic monoterpenoids due to its specific structure and properties. Similar compounds include:
Alpha-Campholenal: Another monocyclic monoterpenoid with similar chemical properties.
Alpha-Campholene alcohol: An alcohol derivative of this compound.
Gamma-Campholene aldehyde: A related compound with a different ring structure
These compounds share some chemical characteristics but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
52486-39-2 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |
InChI-Schlüssel |
HBRWKAJTMKFEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1(C)C)CCOC(=O)C |
Dichte |
0.943-0.949 |
Physikalische Beschreibung |
Clear liquid; sweet woody odour with ionone nuance |
Löslichkeit |
Insoluble in water and fat Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


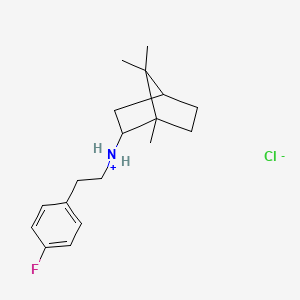

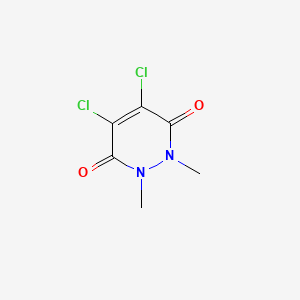
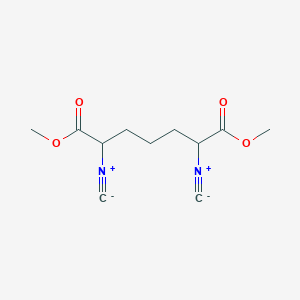
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
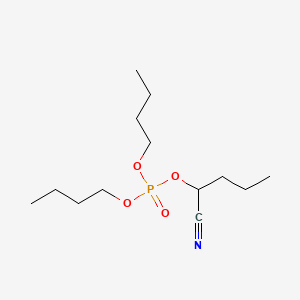
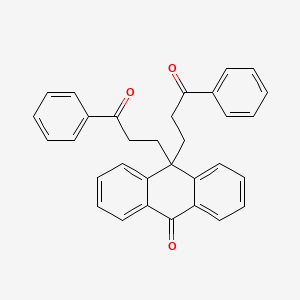
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

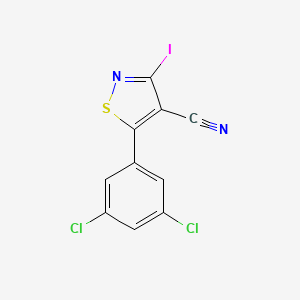
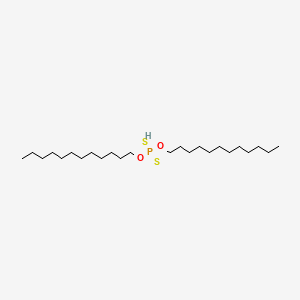
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
